![molecular formula C20H16Cl2N4O2S2 B2492544 2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392300-38-8](/img/structure/B2492544.png)

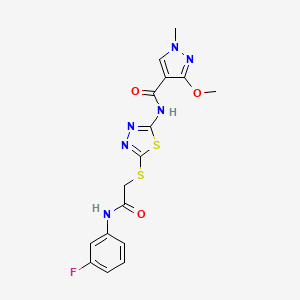

2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The focus on the synthesis and analysis of compounds with a thiadiazole core, often linked to quinoline or benzamide functionalities, stems from their potential applications in various fields such as catalysis, pharmaceuticals, and materials science. These compounds, including the one of interest, are explored for their unique chemical and physical properties, which can be leveraged in designing new molecules with desired activities or functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts to obtain derivatives of quinoline and thiadiazole under mild reaction conditions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media is highlighted for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the versatility of these approaches in synthesizing complex heterocyclic compounds (Khazaei et al., 2015).

Molecular Structure Analysis

Characterization techniques such as NMR and X-ray crystallography play a crucial role in elucidating the molecular structures of synthesized compounds. For instance, compounds related to the target molecule have been structurally confirmed, revealing their complex architectures and the precise arrangement of their molecular constituents (Saeed et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiadiazole and quinoline derivatives under various conditions, including their reactivity towards nucleophiles and their transformation under thermal, oxidative, and reductive conditions, has been extensively studied. These studies shed light on the versatile chemistry of such compounds, leading to the discovery of new reactions and potential applications (Kalogirou et al., 2021).

Physical Properties Analysis

Investigations into the physical properties, such as fluorescence, of benzoxazine, quinazolinone, and quinoline derivatives reveal the potential of these compounds as fluorescent probes or materials with specific optical properties. For example, certain derivatives emit green light with high quantum yield in different solvents, indicating their utility in optical applications (Bodke et al., 2013).

Chemical Properties Analysis

The exploration of the chemical properties of these compounds also extends to their biological activities, where derivatives of thiadiazole and quinoline have shown potential as antimicrobial and antifungal agents. This highlights the importance of such compounds in the development of new therapeutic agents (Anisetti et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of similar compounds has led to the development of novel hetarylquinolines, showcasing the versatility of these compounds in generating a range of derivatives with potential biological and chemical utility (Aleqsanyan & Hambardzumyan, 2021). Studies such as these highlight the compound's role as a precursor in synthetic organic chemistry, enabling the exploration of novel chemical spaces.

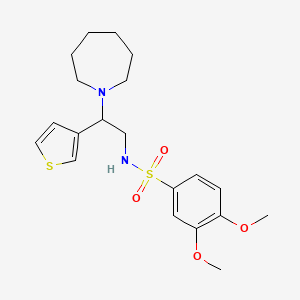

Antimicrobial and Antiviral Properties

Derivatives of the compound have been investigated for their antimicrobial properties, contributing valuable insights into the development of new antimicrobial agents. The exploration of quinoline derivatives, for instance, has led to the discovery of compounds with good antibacterial activity against a variety of Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007). Additionally, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses, showcasing the potential of these compounds in antiviral drug development (Selvam et al., 2007).

Anticancer Research

The investigation into sulfonamides and quinazolinone derivatives as COVID-19 drug candidates utilizing computational calculations and molecular docking studies demonstrates the application of these compounds in identifying potential therapeutic agents against emerging diseases (Fahim & Ismael, 2021). This research underscores the adaptability of these compounds in targeting various diseases, including their potential in anticancer therapy.

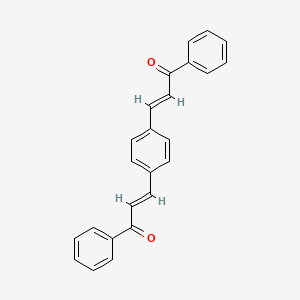

Fluorescent Probes

The development of fluorescent probes using derivatives of the compound for biological and chemical imaging highlights another facet of its application. The synthesis of novel quinoline derivatives emitting blue-green fluorescence suggests their utility as fluorescent probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).

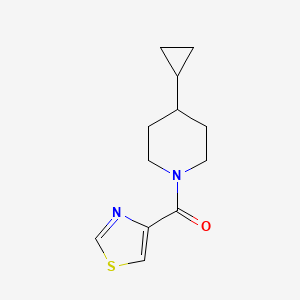

Enzymatic Enhancers

Research into angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones underlines the potential of these compounds in enhancing enzymatic activities. This opens avenues for their use in biochemical assays and drug discovery, particularly in identifying compounds that can modulate enzyme activities for therapeutic purposes (Abass, 2007).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O2S2/c21-13-7-8-14(15(22)10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFAOXFTIJOTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)